![molecular formula C9H13ClO2 B14511343 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane CAS No. 63960-19-0](/img/structure/B14511343.png)
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloro group and an alkynyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane typically involves the reaction of 3-chlorooxolane with 2-methylbut-3-yn-2-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxiranes or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkynyl group to alkenes or alkanes.
Addition Reactions: The alkynyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophiles.
Major Products Formed
Nucleophilic Substitution: Various substituted oxolanes depending on the nucleophile used.
Oxidation: Oxiranes or other oxidized derivatives.
Reduction: Alkenes or alkanes.
Addition Reactions: Dihalides, alkenes, or other addition products.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of various heterocyclic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the alkynyl ether moiety can engage in addition or oxidation reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbut-3-yn-2-ol: Shares the alkynyl group but lacks the oxolane ring and chloro group.
3-Chlorooxolane: Contains the oxolane ring and chloro group but lacks the alkynyl ether moiety.
2-[(2-Methylbut-3-yn-2-yl)oxy]methylbenzene: Similar alkynyl ether moiety but with a benzene ring instead of an oxolane ring.
Uniqueness
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
63960-19-0 |
|---|---|
Molekularformel |
C9H13ClO2 |
Molekulargewicht |
188.65 g/mol |
IUPAC-Name |
3-chloro-2-(2-methylbut-3-yn-2-yloxy)oxolane |
InChI |
InChI=1S/C9H13ClO2/c1-4-9(2,3)12-8-7(10)5-6-11-8/h1,7-8H,5-6H2,2-3H3 |
InChI-Schlüssel |
VHMHNVJJFYCFKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#C)OC1C(CCO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




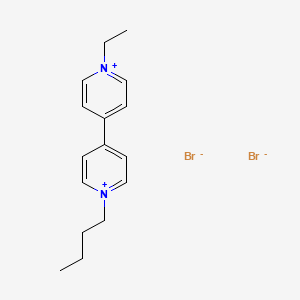
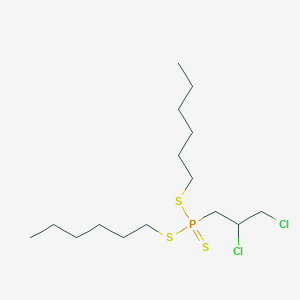
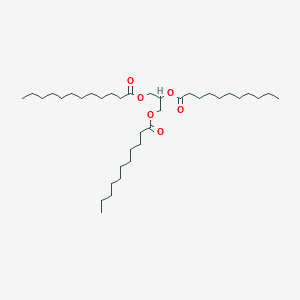
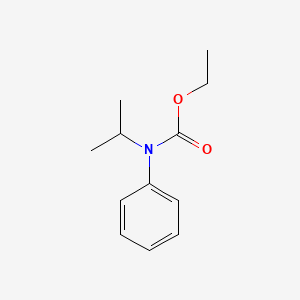
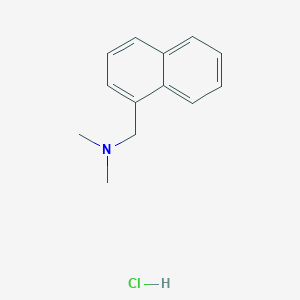
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)


![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![1H-Isoindole-1,3(2H)-dione, 4-[4-[1-[4-[(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-5-yl)oxy]phenyl]-1-methylethyl]phenoxy]-2-methyl-](/img/structure/B14511352.png)

